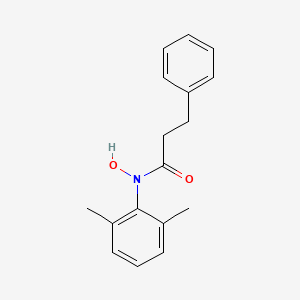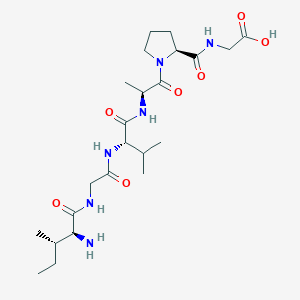
N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a tert-butyl group, three phenyl groups, and a dihydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with amines in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to more efficient production processes.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require the use of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butyl-3,4,6-triphenylpyridine: Similar structure but lacks the dihydropyridine ring.
N-tert-Butyl-3,4,6-triphenylpiperidine: Similar structure but has a fully saturated piperidine ring instead of the dihydropyridine ring.
Uniqueness
N-tert-Butyl-3,4,6-triphenyl-3,4-dihydropyridin-2-amine is unique due to the presence of the dihydropyridine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
917886-45-4 |
|---|---|
Formule moléculaire |
C27H28N2 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
N-tert-butyl-3,4,6-triphenyl-3,4-dihydro-1H-pyridin-2-imine |
InChI |
InChI=1S/C27H28N2/c1-27(2,3)29-26-25(22-17-11-6-12-18-22)23(20-13-7-4-8-14-20)19-24(28-26)21-15-9-5-10-16-21/h4-19,23,25H,1-3H3,(H,28,29) |
Clé InChI |
KMNUIZZKYFQVAY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=C1C(C(C=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12613620.png)
![Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate](/img/structure/B12613635.png)
![Tris[2,4,6-tris(trifluoromethyl)phenyl]borane](/img/structure/B12613642.png)

![2,3-Pyridinediamine, N3-[[5-(1H-indol-6-yl)-2-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12613656.png)
![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine](/img/structure/B12613664.png)
![Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]-](/img/structure/B12613668.png)
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12613671.png)

![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane](/img/structure/B12613690.png)



![2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12613713.png)
